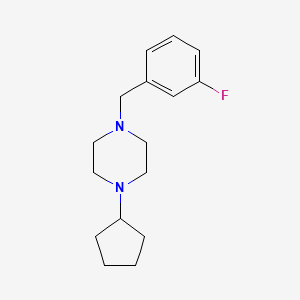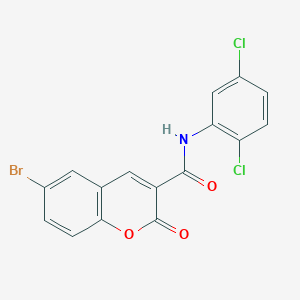
3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has been investigated for its anticancer properties. Studies have shown that 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
In materials science, 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has been used as a building block for the synthesis of organic materials, such as polymers and liquid crystals. 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile-based materials have unique optical and electrical properties, making them suitable for various applications, such as displays, sensors, and electronic devices.
Wirkmechanismus
The mechanism of action of 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes that are involved in cell proliferation and survival. 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has also been found to induce the production of reactive oxygen species, which can cause oxidative stress and eventually lead to cell death.
Biochemical and Physiological Effects
3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Studies have also suggested that 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has anti-inflammatory and antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile. One area of interest is the development of 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile-based materials for various applications, such as organic electronics and photonics. Another area of interest is the investigation of 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile as a potential therapeutic agent for various diseases, such as cancer and inflammation. Further studies are also needed to fully understand the mechanism of action of 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile and its effects on different cell types and tissues.
Conclusion
In conclusion, 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile is needed to fully understand its potential and to develop new applications for this promising compound.
Synthesemethoden
The synthesis of 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile involves the reaction of 2,4-dimethylacetophenone with benzene sulfonyl chloride in the presence of a base, followed by the addition of acrylonitrile. The resulting product is a yellow crystalline compound that has a melting point of 126-128°C.
Eigenschaften
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2,4-dimethylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-13-8-9-15(14(2)10-13)11-17(12-18)21(19,20)16-6-4-3-5-7-16/h3-11H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDRHQYXIHPSTK-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)


![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)
![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)



![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)

![2-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5785953.png)
